N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(2-methylphenoxy)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an acetamide group, a pyrazole ring, a pyrimidine ring, and a phenoxy group. These functional groups suggest that this compound could have a variety of chemical properties and potential uses, particularly in the field of medicinal chemistry .
Chemical Reactions Analysis
The chemical reactions this compound might undergo would depend on the conditions and reagents present. The acetamide group could undergo hydrolysis, the pyrazole ring might participate in electrophilic substitution reactions, and the pyrimidine ring could be involved in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetamide group could increase its polarity and solubility in water, while the aromatic rings could contribute to its stability .Scientific Research Applications
Novel Coordination Complexes
A study by Chkirate et al. (2019) focused on the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. The research explored the effect of hydrogen bonding on the self-assembly process and the antioxidant activity of these complexes. These findings highlight the potential of pyrazole-acetamide derivatives in developing coordination compounds with significant antioxidant properties (Chkirate et al., 2019).
Chemoselective Acetylation for Antimalarial Drugs
Magadum and Yadav (2018) discussed the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. The study provides insights into process optimization, the mechanism, and kinetics of the acetylation process, showcasing the pharmaceutical applications of these compounds in drug synthesis (Magadum & Yadav, 2018).
Antitumor and Antifolate Agents
Gangjee et al. (2009) designed and synthesized classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors with potential antitumor applications. This research underscores the therapeutic potential of pyrimidine derivatives in cancer treatment, highlighting their role as potent antitumor agents (Gangjee et al., 2009).
Anticancer and Anti-5-lipoxygenase Agents
Rahmouni et al. (2016) synthesized a series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones and evaluated their cytotoxic and 5-lipoxygenase inhibition activities. The compounds displayed potential as anticancer and anti-5-lipoxygenase agents, offering insights into the development of novel therapeutics for cancer and inflammation (Rahmouni et al., 2016).
Future Directions
The future research directions for this compound could include exploring its potential medicinal properties, given the known biological activities of many pyrazole and pyrimidine derivatives . Additionally, further studies could be conducted to optimize its synthesis and to investigate its physical and chemical properties in more detail.
Properties
IUPAC Name |
N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-5-15-14(4)21-20(23-19(15)27)25-17(10-13(3)24-25)22-18(26)11-28-16-9-7-6-8-12(16)2/h6-10H,5,11H2,1-4H3,(H,22,26)(H,21,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNQMWIHTFTIIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)COC3=CC=CC=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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